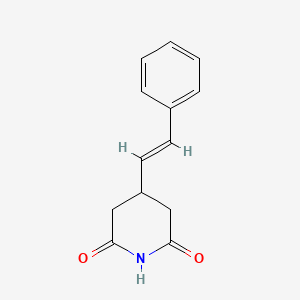
4-(2-Phenylethenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenylethenyl group at the 4-position and two keto groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)piperidine-2,6-dione typically involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. Potassium tert-butoxide is often used as a promoter in this reaction . This method is efficient and can be performed under solvent-free conditions, providing good yields and excellent functional group tolerance.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up to the kilo level. The robust nature of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in drug development and other industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylethenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-(2-Phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of specific proteins, which is a key mechanism in the action of PROTAC drugs .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2,6-dione: Lacks the phenylethenyl group but shares the core piperidine structure.
4-Phenylpiperidine-2,6-dione: Similar structure but with a phenyl group instead of a phenylethenyl group.
Niraparib: A drug that includes the piperidine-2,6-dione core structure and is used in cancer treatment.
Uniqueness: 4-(2-Phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
6313-29-7 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-[(E)-2-phenylethenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-8-11(9-13(16)14-12)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15,16)/b7-6+ |
InChI-Schlüssel |
SEARZFCMPYALHX-VOTSOKGWSA-N |
Isomerische SMILES |
C1C(CC(=O)NC1=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1C(CC(=O)NC1=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















